3,5-Dichlorophenyl isothiocyanate
Overview
Description
3,5-Dichlorophenyl isothiocyanate is a chemical compound with the linear formula Cl2C6H3NCS . It has a molecular weight of 204.08 .
Synthesis Analysis
The synthesis of isothiocyanates, such as this compound, can be achieved through various methods. One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1cc (Cl)cc (c1)N=C=S
. The InChI representation is 1S/C7H3Cl2NS/c8-5-1-6 (9)3-7 (2-5)10-4-11/h1-3H
. Physical and Chemical Properties Analysis
This compound has a boiling point of 274 °C and a melting point of 47-50 °C . It appears as a pale cream to cream to yellow fused solid .Scientific Research Applications
Synthesis Applications
Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Isothiocyanates, including 3,5-dichlorophenyl isothiocyanate, are used in water-promoted tandem reactions to efficiently synthesize structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles. This approach offers advantages like high efficiency, environmentally benign solvents, and simplicity (Zhang, Jia, Wang, & Fan, 2011).
Synthesis of Rare Earth Complexes : this compound plays a role in synthesizing complexes of rare earth(III) isothiocyanate with N-(p-chlorophenyl)aza 15-crown-5. These complexes have been characterized and analyzed, contributing to the study of rare earth elements and their applications (Ming, 1992).
Isothiocyanate Synthesis Update : The synthesis of isothiocyanates, including this compound, has been a focus of research for its various applications, such as in anticancer, antimicrobial, antibiotic, and anti-inflammatory agents. Different methods and agents for synthesizing isothiocyanates have been extensively reviewed (Eschliman & Bossmann, 2019).
Synthesis of Arylacetamide-derived Fluorescent Probes : Fluorescein isothiocyanate isomer I (FITC-I) conjugates of certain compounds, including those derived from this compound, have been synthesized for biological evaluation and fluorescent labeling of kappa opioid receptors in mouse microglial cells (Chang et al., 1996).
Environmental and Material Science Applications
Sludge Reduction in Environmental Management : this compound has been studied for its effectiveness in reducing sludge, a crucial aspect of environmental management and waste treatment. It was found to exhibit strong uncoupling activity and sludge reduction effect, particularly useful in certain wastewater treatment methodologies (Kimura & Akita, 2017).
Molecular Structure Analysis in Chemistry : Research involving 3,5-dichlorophenyl dithiadiazolyls (DCP-DTDA) has led to insights into their structural characterization and properties. This contributes to our understanding of molecular interactions and structures in chemistry (Constantinides et al., 2014).
Organic Semiconductors in Material Science : Studies on molecular modifications of certain compounds by introducing groups including 3,5-dichlorophenyl have led to the development of superior n-channel organic semiconductors. This has implications for advancements in electronics and material science (Nakano, Osaka, Hashizume, & Takimiya, 2015).
Safety and Hazards
Properties
IUPAC Name |
1,3-dichloro-5-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMKZDHFGCHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216114 | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-93-8 | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using 3,5-Dichlorophenyl isothiocyanate to create a cyanothioformamide derivative. What is the significance of this first step in the synthesis pathway, and how does it relate to the overall goal of developing new imidazolidine compounds?
A1: The reaction of this compound with potassium cyanide to produce cyanothioformamide derivative 1 is the crucial initial step in this multi-step synthesis. [] This reaction introduces a cyano group and a thioamide moiety, both essential for the subsequent cycloaddition reaction with phenyl isocyanate. This cycloaddition forms the imidazolidine ring, the core structure of the target compounds. Essentially, this first step sets the stage for building the desired imidazolidine framework, which can then be further modified to explore its potential antibacterial and antifungal activities.
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